molecular formula C5H8F3I B8613154 4,4,4-Trifluoro-3-methyl-1-iodo-butane

4,4,4-Trifluoro-3-methyl-1-iodo-butane

Cat. No. B8613154
M. Wt: 252.02 g/mol
InChI Key: NKXPVGNJNVUQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-methyl-1-iodo-butane is a useful research compound. Its molecular formula is C5H8F3I and its molecular weight is 252.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,4-Trifluoro-3-methyl-1-iodo-butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-3-methyl-1-iodo-butane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,4,4-Trifluoro-3-methyl-1-iodo-butane

Molecular Formula

C5H8F3I

Molecular Weight

252.02 g/mol

IUPAC Name

1,1,1-trifluoro-4-iodo-2-methylbutane

InChI

InChI=1S/C5H8F3I/c1-4(2-3-9)5(6,7)8/h4H,2-3H2,1H3

InChI Key

NKXPVGNJNVUQAQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCI)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 19 g phosphoric acid (98%) and 19 g potassium iodide are added at 40° under stirring 4.75 g (33.4 mMol) of 4,4,4-trifluoro-3-methyl-butan-1-ol over a period of 10 minutes. The mixture is then heated at 120° for 16 hours, a cooling poured into ice-water and extracted with diethylether. The etheric extracts are washedwith 10% sodium thiosulfate and brine acid dried over sodium sulphate. After filtration, the solvent is removed through a 15 cm Vigreux-column atatmospheric pressure, followed by fractionation giving 4,4,4-trifluoro-3-methyl-1-iodo-butane, b.p. 76°-77° at 140 mbar.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 19 g phosphoric acid (98%) and 19 g pottasium iodide are added at 40° under stirring 4.75 g (33.4 mMol) of 4,4,4-trifluoro-3-methyl-butan-1-ol over a period of 10 minutes. The mixture is then heated at 120° for 16 hours, a cooling poured into ice-water and extracted with diethylether. The etheric extracts are washed with 10% sodium thiosulfate and brine acid dried over sodium sulphate. After filtration, the solvent is removed through a 15 cm Vigreux-column at atmospheric pressure, followed by fractionation giving 4,4,4-trifluoro-3-methyl-1-iodo-butane, b.p. 76-77° at 140 mbar.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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